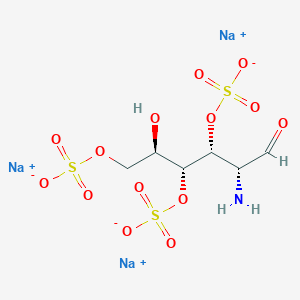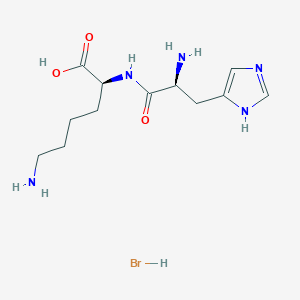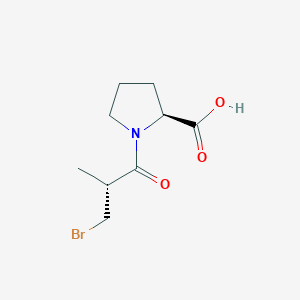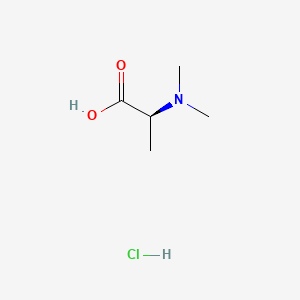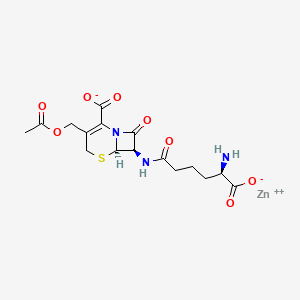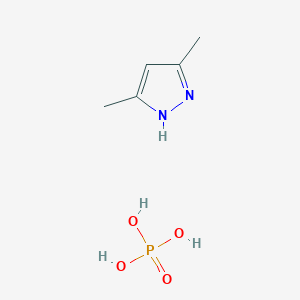
3,5-Dimethylpyrazole phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylpyrazole phosphate: is an organophosphate compound known for its role as a nitrification inhibitor. It is used in agriculture to prevent nitrogen loss from soil, increase nitrogen use efficiency, and boost crop yields . The compound is characterized by a pyrazole ring with two methyl substituents at positions 3 and 5, and a phosphate group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyrazole phosphate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with phosphoric acid. The reaction conditions include maintaining an appropriate temperature and pH to ensure the formation of the phosphate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified and formulated for agricultural use.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylpyrazole phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, although these reactions are less common.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution can result in various substituted pyrazole compounds .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dimethylpyrazole phosphate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of ligands and coordination complexes .
Biology: The compound is studied for its role in inhibiting nitrification in soil, which helps in reducing nitrogen loss and improving nitrogen use efficiency in agricultural practices .
Medicine: Research in medicine explores the potential of this compound and its derivatives as therapeutic agents. Its antibacterial and antifungal properties are of particular interest .
Industry: In the industrial sector, the compound is used in the formulation of fertilizers and soil conditioners to enhance crop yields and reduce environmental impact .
Mechanism of Action
The primary mechanism of action of 3,5-Dimethylpyrazole phosphate involves the inhibition of ammonia-oxidizing bacteria (AOB) and archaea (AOA) in the soil. The compound chelates copper ions, which are essential cofactors for the ammonia monooxygenase enzyme (AMO) involved in the first step of ammonia oxidation. By inhibiting this enzyme, the compound effectively reduces the conversion of ammonia to nitrate, thereby minimizing nitrogen loss and nitrous oxide emissions .
Comparison with Similar Compounds
3,4-Dimethyl-1H-pyrazole phosphate: Another nitrification inhibitor with similar properties but different substitution patterns on the pyrazole ring.
Dicyandiamide (DCD): A widely used nitrification inhibitor with a different chemical structure but similar agricultural applications.
Uniqueness: 3,5-Dimethylpyrazole phosphate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ability to chelate copper ions and inhibit nitrification makes it particularly effective in agricultural applications .
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.H3O4P/c1-4-3-5(2)7-6-4;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTLLLOWRQPZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

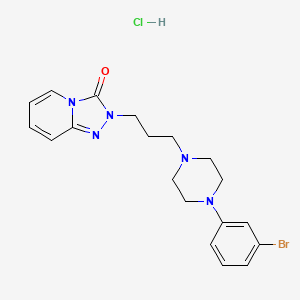
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
